An In-depth Technical Guide to N-cyclohexyl-N-ethyl-N'-phenylurea: Synthesis, Properties, and Characterization
An In-depth Technical Guide to N-cyclohexyl-N-ethyl-N'-phenylurea: Synthesis, Properties, and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-cyclohexyl-N-ethyl-N'-phenylurea, a trisubstituted urea derivative. In the absence of extensive literature on this specific molecule, this document outlines a robust, proposed synthetic pathway, predicted physicochemical properties, and detailed methodologies for its characterization. The insights provided are grounded in established principles of organic chemistry and data from closely related structural analogs.
Introduction and Rationale
Substituted ureas are a pivotal class of compounds in medicinal chemistry and materials science, renowned for their diverse biological activities and utility as synthetic intermediates. The structural motif of N-cyclohexyl-N'-phenylurea, for instance, is found in a range of biologically active molecules. The introduction of an N-ethyl group to create N-cyclohexyl-N-ethyl-N'-phenylurea results in a trisubstituted, asymmetric urea. This modification is anticipated to significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its potential as a bioactive agent. This guide serves as a foundational resource for the synthesis and evaluation of this novel compound.
Molecular Structure and Chemical Identity
The core structure of N-cyclohexyl-N-ethyl-N'-phenylurea consists of a central urea moiety (-(NH)-(C=O)-(N)-) with three distinct substituents: a cyclohexyl group, an ethyl group, and a phenyl group.
Molecular Formula: C₁₅H₂₂N₂O
Molecular Weight: 246.35 g/mol
IUPAC Name: 1-cyclohexyl-1-ethyl-3-phenylurea
CAS Number: Not currently assigned in major chemical databases.
Chemical Structure Diagram
Caption: Chemical structure of N-cyclohexyl-N-ethyl-N'-phenylurea.
Predicted Physicochemical Properties
The following properties are predicted based on the structure and data from analogous compounds. Experimental verification is essential.
| Property | Predicted Value | Notes |
| Melting Point | 110-130 °C | Based on similar trisubstituted ureas. The related N-cyclohexyl-N'-phenylurea has a melting point of 182-184 °C. The N-ethyl group is expected to lower the melting point due to disruption of crystal packing.[1] |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and polar urea group. |
| Solubility | Soluble in methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water. | The presence of the non-polar cyclohexyl and phenyl groups, along with the ethyl group, will likely limit aqueous solubility. |
| LogP | 3.5 - 4.5 | The octanol-water partition coefficient is predicted to be higher than that of N-cyclohexyl-N'-phenylurea (LogP ≈ 2.9) due to the addition of the ethyl group, indicating increased lipophilicity.[2] |
Proposed Synthetic Pathway and Experimental Protocol
The most direct and efficient synthesis of N-cyclohexyl-N-ethyl-N'-phenylurea is proposed to be the reaction of N-ethylcyclohexylamine with phenyl isocyanate. This is a well-established method for the formation of ureas. A similar approach has been successfully used for the synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea.[3]
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of N-cyclohexyl-N-ethyl-N'-phenylurea.
Step-by-Step Experimental Protocol
Materials:
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N-ethylcyclohexylamine (CAS: 5459-93-8)
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Phenyl isocyanate (CAS: 103-71-9)
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Anhydrous Dichloromethane (DCM)
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Ethanol
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Deionized Water
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Magnesium Sulfate (anhydrous)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve N-ethylcyclohexylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. Maintain the temperature below 30 °C using a water bath if necessary.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
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Work-up: Upon completion of the reaction, wash the organic layer with deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure N-cyclohexyl-N-ethyl-N'-phenylurea as a crystalline solid.
Characterization and Analytical Methods
Thorough characterization is imperative to confirm the identity and purity of the synthesized N-cyclohexyl-N-ethyl-N'-phenylurea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl (triplet and quartet), cyclohexyl (multiplets), and phenyl (multiplets) protons. The NH proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon (around 155-160 ppm), as well as for the carbons of the ethyl, cyclohexyl, and phenyl groups.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band for the C=O stretch of the urea group in the region of 1630-1660 cm⁻¹. A broad N-H stretching band is also expected around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 246.35.
Potential Applications and Future Research
Given the prevalence of substituted ureas in drug discovery, N-cyclohexyl-N-ethyl-N'-phenylurea represents a novel scaffold for investigation. Potential areas of research include:
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Anticancer Activity: Many urea derivatives exhibit potent anticancer properties.
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Enzyme Inhibition: The urea moiety can act as a hydrogen bond donor and acceptor, making it a candidate for enzyme inhibition.
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Agrochemicals: Substituted ureas are widely used as herbicides and pesticides.
Further studies should focus on the biological screening of this compound and the synthesis of a library of related derivatives to establish structure-activity relationships (SAR).
Safety Considerations
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Phenyl isocyanate is toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
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N-ethylcyclohexylamine is a corrosive and flammable liquid. Handle with care and avoid ignition sources.
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Standard laboratory safety protocols should be followed throughout the synthesis and handling of all chemicals.
References
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PrepChem. Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea. [Link]
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PrepChem. Synthesis of 1-phenyl-3-cyclohexylurea. [Link]
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PubChem. N-Cyclohexyl-N'-phenylurea. [Link]




